molecular formula C11H17N5O B11748702 2-(4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

2-(4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B11748702
M. Wt: 235.29 g/mol
InChI Key: AKISBNISAFHXGS-UHFFFAOYSA-N
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Description

2-(4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is a compound belonging to the pyrazole family, known for its diverse pharmacological activities. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This specific compound has shown potential in various scientific research applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with an appropriate alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyrazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

2-(4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in the biosynthesis of essential biomolecules or disrupt cellular processes in pathogens. Molecular docking studies have shown that this compound can fit into the active sites of target enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol is unique due to its dual pyrazole rings and the presence of a hydroxyl group, which contribute to its distinct chemical reactivity and biological activity. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various applications in scientific research and industry .

Properties

Molecular Formula

C11H17N5O

Molecular Weight

235.29 g/mol

IUPAC Name

2-[4-[(1,3-dimethylpyrazol-4-yl)methylamino]pyrazol-1-yl]ethanol

InChI

InChI=1S/C11H17N5O/c1-9-10(7-15(2)14-9)5-12-11-6-13-16(8-11)3-4-17/h6-8,12,17H,3-5H2,1-2H3

InChI Key

AKISBNISAFHXGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2)CCO)C

Origin of Product

United States

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